Regioisomeric Identity: [3,4-c] vs. [4,3-c] Pyrazolopyridine Fusion Defines Distinct Scaffold Geometry
The target compound possesses a pyrazolo[3,4-c]pyridine ring fusion, whereas the commonly available regioisomer 5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (CAS 338758-04-6) incorporates a [4,3-c] fusion [1]. This change in ring junction alters the nitrogen atom arrangement within the bicyclic core, which, based on class-level SAR, can lead to distinct hydrogen-bonding patterns and target recognition profiles [2]. No direct head-to-head biological comparison has been published for these two compounds.
| Evidence Dimension | Ring fusion regiochemistry |
|---|---|
| Target Compound Data | Pyrazolo[3,4-c]pyridine core (C18H16N4O2, MW 320.3) |
| Comparator Or Baseline | 5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (CAS 338758-04-6, C12H12N4O2, MW 244.25) |
| Quantified Difference | Different ring fusion ([3,4-c] vs [4,3-c]) and additional N-phenyl substituent confer distinct molecular shape (MW difference of 76.05 Da) |
| Conditions | Structural comparison based on CAS registry and PubChem records |
Why This Matters
Selecting the incorrect regioisomer introduces an entirely different scaffold geometry, invalidating any prior SAR or target engagement hypothesis built specifically around the [3,4-c] framework.
- [1] PubChem Compound Summary for CID 4313742; ChemicalBook entry for 5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine, CAS 338758-04-6. View Source
- [2] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Med. Chem. 2023, 14, 2195-2203. View Source
